molecular formula C18H13N5O2S2 B269968 N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B269968
M. Wt: 395.5 g/mol
InChI Key: JPBNGKSHEGJPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO is a nitric oxide (NO) scavenger that can be used to study the effects of NO in various biological systems.

Mechanism of Action

N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide acts as a scavenger of NO by reacting with NO to form a stable nitroxide radical. This reaction prevents NO from reacting with other molecules in the biological system, thereby altering the biological effects of NO. N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have a high affinity for NO, with a rate constant of 6.6 x 10^7 M^-1s^-1.
Biochemical and Physiological Effects:
N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have a variety of biochemical and physiological effects in different biological systems. N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to inhibit the vasodilatory effects of NO in the cardiovascular system, and to reduce the levels of ROS in cells. N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to inhibit the growth of cancer cells and to reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized and purified. N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be used to study the effects of NO in various biological systems, and can be used in both in vitro and in vivo experiments. However, N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has some limitations, including its potential to react with other molecules in the biological system, and its potential to alter the biological effects of NO.

Future Directions

There are several future directions for the use of N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in scientific research. N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be used to study the effects of NO in different biological systems, and can be used to develop new therapies for cardiovascular and neurological diseases, cancer, and inflammation. N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can also be used to study the effects of NO on cellular signaling pathways, gene expression, and protein function. Further research is needed to fully understand the mechanisms of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide and its potential therapeutic applications.

Synthesis Methods

N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be synthesized by the reaction of 4-phenyl-1,3-thiazol-2-amine and 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with 2-chloroacetic acid in the presence of triethylamine. The reaction can be carried out in a solvent such as dimethylformamide under reflux conditions. The resulting product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been used in various scientific research applications, including the study of the role of NO in cardiovascular and neurological diseases, cancer, and inflammation. N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been used to study the effects of NO on cellular signaling pathways, gene expression, and protein function. N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative stress.

properties

Product Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Molecular Formula

C18H13N5O2S2

Molecular Weight

395.5 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H13N5O2S2/c24-15(21-17-20-14(10-26-17)12-4-2-1-3-5-12)11-27-18-23-22-16(25-18)13-6-8-19-9-7-13/h1-10H,11H2,(H,20,21,24)

InChI Key

JPBNGKSHEGJPRR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4

Origin of Product

United States

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